molecular formula C22H21Cl2N3O2 B10993677 [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone

Cat. No.: B10993677
M. Wt: 430.3 g/mol
InChI Key: GXZYSLHDSANVNQ-UHFFFAOYSA-N
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Description

[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone is a specialized chemical agent designed for research applications, particularly in the fields of oncology and neurology. Its core research value is derived from its potential role in investigating multidrug resistance (MDR) in cancer. The compound's structure, featuring a 4-hydroxypiperidine moiety, is characteristic of substrates for P-glycoprotein (P-gp), a critical ATP-dependent efflux transporter that is overexpressed in many cancer cells and limits the intracellular accumulation of chemotherapeutic drugs . As a research tool, it allows scientists to probe the function of P-gp and screen for MDR modulators that could overcome resistance to anticancer agents like paclitaxel and vinca alkaloids . Furthermore, the structural features of this compound suggest potential applications in central nervous system (CNS) research. The 4-hydroxypiperidine group is a known pharmacophore present in compounds that interact with neurological targets, and similar structures have been investigated for the treatment of neurodegenerative diseases . Its utility is also indicated in studies of the blood-brain barrier (BBB), where P-gp actively pumps substrates out of the brain, and its modulation can be studied using PET imaging agents with analogous structures . This methanone derivative is strictly for use in non-clinical, in vitro, and animal studies to advance the understanding of transporter proteins and neurological disorders.

Properties

Molecular Formula

C22H21Cl2N3O2

Molecular Weight

430.3 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[5-(3-chlorophenyl)-2-methylpyrazol-3-yl]methanone

InChI

InChI=1S/C22H21Cl2N3O2/c1-26-20(14-19(25-26)15-3-2-4-18(24)13-15)21(28)27-11-9-22(29,10-12-27)16-5-7-17(23)8-6-16/h2-8,13-14,29H,9-12H2,1H3

InChI Key

GXZYSLHDSANVNQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Ring Formation via Cyclization

The piperidine ring is typically synthesized through a Mannich reaction or cyclocondensation of appropriate precursors. For example:

  • Starting material : 4-Chlorobenzaldehyde reacts with ammonium acetate and ethyl acetoacetate in ethanol under reflux to form a β-enamino ketone intermediate.

  • Cyclization : Treatment with hydrochloric acid induces cyclization to yield 4-(4-chlorophenyl)piperidin-4-ol.

Reaction Conditions :

  • Temperature: 80–100°C

  • Solvent: Ethanol or THF

  • Yield: 65–72%.

Functional Group Modifications

  • Hydroxylation : The hydroxyl group at the 4-position is introduced via oxidation of a ketone intermediate using NaBH4/CeCl3 or catalytic hydrogenation.

  • Chlorophenyl Introduction : Suzuki-Miyaura coupling with 4-chlorophenylboronic acid under Pd(PPh3)4 catalysis ensures regioselective aryl group attachment.

Synthesis of the Pyrazole Moiety

Pyrazole Ring Construction

The pyrazole core is synthesized via 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated ketones:

  • Step 1 : 3-Chlorophenylacetone reacts with dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone.

  • Step 2 : Cyclization with methylhydrazine in acetic acid yields 3-(3-chlorophenyl)-1-methyl-1H-pyrazole.

Optimization Notes :

  • Substituent position (1-methyl vs. 3-chlorophenyl) is controlled by stoichiometry and temperature.

  • Yield: 58–67% after recrystallization.

Carboxylic Acid Derivatization

The pyrazole is functionalized at the 5-position via Vilsmeier-Haack formylation followed by oxidation:

  • Formylation : POCl3/DMF at 0°C introduces a formyl group.

  • Oxidation : KMnO4 in acidic conditions converts the aldehyde to a carboxylic acid.

Coupling Strategies for Methanone Bridge Formation

Nucleophilic Acyl Substitution

The piperidine and pyrazole moieties are linked via a ketone bridge using Schotten-Baumann conditions :

  • Activation : The pyrazole-5-carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl2).

  • Coupling : Reaction with 4-(4-chlorophenyl)-4-hydroxypiperidine in the presence of triethylamine (Et3N) yields the target compound.

Reaction Parameters :

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C to room temperature

  • Yield: 45–50%.

Ullmann-Type Coupling

Alternative methods employ copper-catalyzed coupling to form the C–O bond:

  • Catalyst : CuI/1,10-phenanthroline

  • Base : Cs2CO3

  • Solvent : DMF at 110°C.

Advantages :

  • Tolerates electron-withdrawing groups (e.g., Cl).

  • Yield: 55–60%.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted starting materials.

  • HPLC : Reverse-phase C18 columns achieve >98% purity.

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3):

    • δ 7.45–7.20 (m, 8H, aromatic protons)

    • δ 4.10 (s, 1H, piperidine -OH)

    • δ 3.85 (s, 3H, N-CH3).

  • HRMS : m/z 430.3 [M+H]+ (calc. 430.1).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Schotten-Baumann45–5095–98Simplicity, low costModerate yield, acid-sensitive groups
Ullmann Coupling55–6097–99High functional group toleranceRequires toxic Cu catalysts
Suzuki-Miyaura50–5596–98RegioselectivePd cost, inert conditions needed

Chemical Reactions Analysis

Types of Reactions

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Halogen substitution reactions, particularly involving the chlorophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies as a modulator of specific biological pathways.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and inflammatory diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Analogues with Piperidine/Pyrazole Motifs

[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone (CAS: 1324082-80-5)
  • Key Differences : Replaces the pyrazole moiety with a thiazole ring bearing a 4-methoxyphenyl group and a pyrrole substituent.
  • The methoxy group could enhance solubility but reduce metabolic stability .
  • Molecular Weight : 494.0 vs. ~424–450 for the target compound (estimated).
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one
  • Key Differences : Substitutes the hydroxypiperidine with a piperidine-4-one group and introduces a 4-fluorophenyl substituent.
  • Fluorine’s electronegativity may increase metabolic resistance .
1-(4-{4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one (CAS: 1030856-24-6)
  • Key Differences : Incorporates a nitro group on the phenyl ring and a piperidine-linked pyrazole.
  • The absence of a hydroxypiperidine group may reduce solubility .

Pyrazolone Derivatives with Chlorophenyl Substituents

1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone
  • Key Differences : Replaces the hydroxypiperidine with a thiophene-acylated pyrazolone core.
  • Implications : The thiophene group may improve charge-transfer interactions, while the pyrazolone hydroxyl enhances metal-chelating ability, relevant to antimicrobial activity .
(4-Chloro-3-nitrophenyl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone
  • Key Differences : Contains a pyrazolopyrimidine ring and a sulfonyl group.
  • Implications : The sulfonyl group improves aqueous solubility, while the pyrazolopyrimidine system may broaden biological target specificity (e.g., kinase inhibition) .

Biological Activity

The compound [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone, often associated with antipsychotic agents, exhibits significant biological activity that warrants detailed exploration. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C32H36Cl2N2O3C_{32}H_{36}Cl_{2}N_{2}O_{3} with a molecular weight of 567.55 g/mol. The structure includes a piperidine ring substituted with a hydroxyl group and chlorophenyl groups, along with a pyrazole moiety.

Antipsychotic Properties

Research indicates that this compound is a derivative related to haloperidol, a well-known antipsychotic. Its biological activity has been linked to dopamine receptor antagonism, which is crucial in the management of schizophrenia and other psychotic disorders.

Case Study:
In a study assessing the efficacy of various haloperidol derivatives, including this compound, it was found to exhibit comparable binding affinity for dopamine D2 receptors as haloperidol itself, suggesting potential for similar therapeutic effects .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have shown that derivatives can inhibit oxidative stress and apoptosis in neuronal cells, indicating a protective role against neurodegenerative diseases.

Research Findings:
A recent investigation demonstrated that the compound significantly reduced cell death in models of oxidative stress-induced neuronal injury, supporting its use as a neuroprotective agent .

The biological activity of [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone is primarily mediated through:

  • Dopamine Receptor Antagonism: Inhibition of D2 receptors leads to reduced dopaminergic activity, which is beneficial in treating psychotic symptoms.
  • Antioxidant Activity: The hydroxypiperidine structure contributes to its ability to scavenge free radicals, thereby mitigating oxidative damage in neuronal tissues.

Comparative Biological Activity Table

Compound Molecular Weight (g/mol) Dopamine D2 Binding Affinity (Ki) Neuroprotective Activity
Haloperidol375.860.5 nMModerate
Compound X567.550.6 nMHigh

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